3-(Pyridin-2-yloxy)benzylamine hydrochloride
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Overview
Description
“3-(Pyridin-2-yloxy)benzylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C12H12N2O•HCl and a molecular weight of 236.7 .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-yloxy)benzylamine hydrochloride” consists of a benzylamine group attached to a pyridin-2-yloxy group . The InChI code for this compound is 1S/C12H12N2O.ClH/c13-9-10-4-3-5-11 (8-10)15-12-6-1-2-7-14-12;/h1-8H,9,13H2;1H .Physical And Chemical Properties Analysis
“3-(Pyridin-2-yloxy)benzylamine hydrochloride” is a white to yellow solid . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research has led to the synthesis and characterization of heterocyclic Schiff bases, which exhibit potential as anticonvulsant agents. Compounds derived from benzylamine and its variations have been studied for their seizures protection capabilities and their chemical structures confirmed via spectroscopic methods (Pandey & Srivastava, 2011).
Corrosion Inhibition
Studies on Schiff bases, including those synthesized from benzylamine derivatives, have shown promising results in corrosion inhibition on mild steel surfaces in acidic media. These findings are backed by gravimetric, electrochemical measurements, and microscopic analyses, highlighting the protective film formation capability of these compounds (Murmu et al., 2019).
Catalytic and Synthetic Applications
Benzylamines have been employed in catalytic processes and synthetic applications, including the preparation of various organic compounds and ligands. For instance, the catalytic enantioselective borane reduction of benzyl oximes has been utilized for preparing specific chiral amines (Huang, Ortiz-Marciales, & Hughes, 2010).
Luminescent Materials
The introduction of benzylamine derivatives into coordination complexes has led to the development of luminescent materials. These complexes exhibit potential applications in optical devices and sensors due to their luminescent properties (Colombo et al., 2022).
Antimicrobial Activity
Some benzylamine derivatives have been synthesized and tested for their antimicrobial activity against various bacterial strains. These studies contribute to the search for new antibacterial agents (Naganagowda & Petsom, 2011).
Safety And Hazards
This compound is considered hazardous. It has the signal word “Danger” and is associated with hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12;/h1-8H,9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUUZBSWHXOLPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590026 |
Source
|
Record name | 1-{3-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)benzylamine hydrochloride | |
CAS RN |
1107060-73-0 |
Source
|
Record name | 1-{3-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(Pyridin-2-yl)oxy]benzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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